molecular formula C13H10N4O B11871940 4-Azafluoren-9-one semicarbazone CAS No. 110576-19-7

4-Azafluoren-9-one semicarbazone

Katalognummer: B11871940
CAS-Nummer: 110576-19-7
Molekulargewicht: 238.24 g/mol
InChI-Schlüssel: MZQDDITUOSGYOT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Azafluoren-9-one semicarbazone is a chemical compound derived from 4-azafluoren-9-one and semicarbazide

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-azafluoren-9-one semicarbazone typically involves the reaction of 4-azafluoren-9-one with semicarbazide under specific conditions. One common method is the one-pot synthesis, where aldehydes or ketones react with hydrazine hydrate and phenylisocyanate in methanol . The structure of the resulting products is confirmed using techniques such as Fourier transform infrared spectroscopy, proton nuclear magnetic resonance, and carbon-13 nuclear magnetic resonance spectroscopy .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

4-Azafluoren-9-one semicarbazone can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction could produce various hydrogenated compounds.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 4-azafluoren-9-one semicarbazone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form complexes with various metal ions, which can influence biological processes and chemical reactions . The exact molecular targets and pathways are still under investigation, but its ability to act as a ligand and form stable complexes is a key aspect of its mechanism.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Azafluoren-9-one semicarbazone is unique due to its combined structural features of 4-azafluoren-9-one and semicarbazide This combination imparts specific chemical and biological properties that are not present in the individual components

Eigenschaften

CAS-Nummer

110576-19-7

Molekularformel

C13H10N4O

Molekulargewicht

238.24 g/mol

IUPAC-Name

1H-indeno[1,2-b]pyridin-5-yliminourea

InChI

InChI=1S/C13H10N4O/c14-13(18)17-16-12-9-5-2-1-4-8(9)11-10(12)6-3-7-15-11/h1-7,15H,(H2,14,18)

InChI-Schlüssel

MZQDDITUOSGYOT-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C3C(=CC=CN3)C(=C2C=C1)N=NC(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.